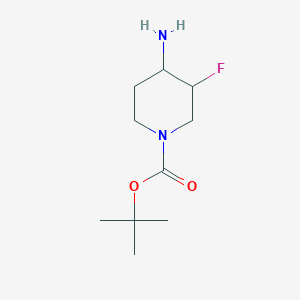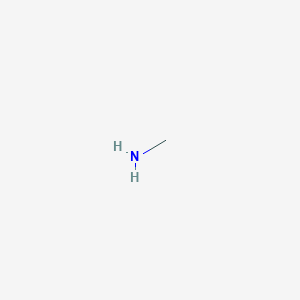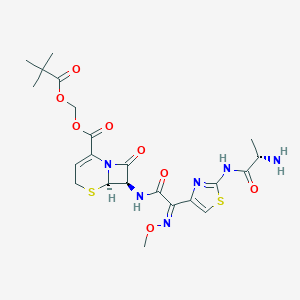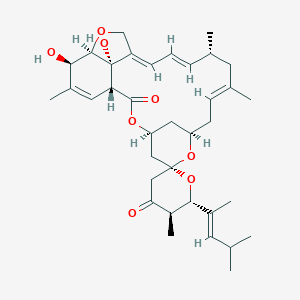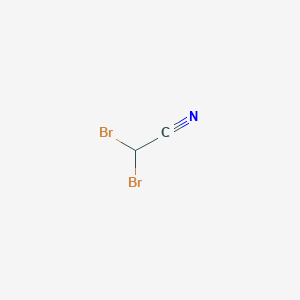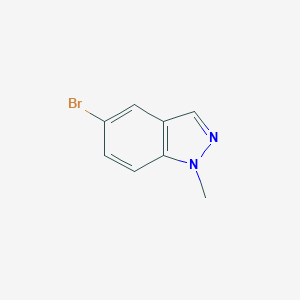
2,2,6,6-Tetramethylpiperidin-1-ol
Overview
Description
2,2,6,6-Tetramethylpiperidin-1-ol is an organic compound with the molecular formula C9H19NO. It is a derivative of piperidine, characterized by the presence of four methyl groups attached to the piperidine ring. This compound is known for its stability and is commonly used in various chemical reactions and industrial applications.
Mechanism of Action
Target of Action
2,2,6,6-Tetramethylpiperidin-1-ol (also known as TEMPO) is an organic compound of the amine class . It is used in chemistry as a hindered base . Its primary targets are primary alcohols, which it oxidizes to aldehydes .
Mode of Action
TEMPO interacts with its targets (primary alcohols) through a process of oxidation. It acts as a catalytic oxidant in the oxidation of primary alcohols to aldehydes . This interaction results in the conversion of primary alcohols into aldehydes .
Biochemical Pathways
The biochemical pathway affected by TEMPO involves the oxidation of primary alcohols to aldehydes . This process is part of larger metabolic pathways involving the breakdown and synthesis of various organic compounds. The downstream effects of this process can include the creation of new compounds, such as aldehydes, which can then participate in further biochemical reactions.
Result of Action
The primary result of TEMPO’s action is the oxidation of primary alcohols to aldehydes . This can have various molecular and cellular effects, depending on the specific alcohol being oxidized and the context in which this reaction occurs. For example, in the context of organic synthesis, this can lead to the production of desired compounds .
Action Environment
The action, efficacy, and stability of TEMPO can be influenced by various environmental factors. For instance, the presence of other compounds can affect the efficiency of the oxidation process . Additionally, factors such as temperature and pH can impact the stability of TEMPO and its ability to act as an oxidant .
Biochemical Analysis
Biochemical Properties
2,2,6,6-Tetramethylpiperidin-1-ol is known to interact with various enzymes and proteins. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been demonstrated that a treatment with the nitroxide radical, 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), prevented the ferroptotic cell death in an airborne manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules and changes in gene expression. It is used as an oxidizing agent in organic synthesis . Copper/TEMPO has been utilized in the catalytic oxidation of primary alcohols to aldehydes .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability, degradation, and long-term effects on cellular function. It has been shown that TEMPO vaporized without decomposing and then dissolved again into a nearby water solution .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline . It acts as a precursor to Lithium tetramethylpiperidide and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl radical .
Preparation Methods
2,2,6,6-Tetramethylpiperidin-1-ol can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,6,6-tetramethylpiperidine using hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at temperatures ranging from 50 to 70°C . Industrial production methods often involve similar oxidation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2,6,6-Tetramethylpiperidin-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO), a stable nitroxyl radical.
Reduction: The compound can be reduced back to 2,2,6,6-tetramethylpiperidine under appropriate conditions.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions include TEMPO and various substituted piperidines.
Scientific Research Applications
2,2,6,6-Tetramethylpiperidin-1-ol has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-ol is unique due to its stability and the presence of four methyl groups that provide steric hindrance, reducing its reactivity compared to other piperidine derivatives. Similar compounds include:
2,2,6,6-Tetramethylpiperidine: A precursor to this compound, used as a hindered base in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable nitroxyl radical derived from this compound, widely used as an oxidizing agent.
2,2,6,6-Tetramethylpiperidin-1-ylidene: Another derivative with similar steric properties, used in various chemical reactions.
These compounds share similar structural features but differ in their reactivity and specific applications.
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-5-7-9(3,4)10(8)11/h11H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZNLSBZRVZGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(N1O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338578 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7031-93-8 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60338578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,6,6-tetramethylpiperidin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,2,6,6-Tetramethylpiperidin-1-ol (TEMPO-H) in hydrogen atom transfer (HAT) reactions involving metal complexes?
A1: this compound (TEMPO-H) acts as a model substrate to study the HAT reactivity of various metal complexes. Specifically, research has focused on its reaction with metal-superoxo and metal-oxo species. For instance, a cobalt(III)-superoxo complex, CoIII(O2·-)(Me3TACN)((OSi2Ph)2O), reacts with TEMPO-H via HAT, abstracting a hydrogen atom from the O-H bond []. This reactivity helps determine the thermodynamic driving force of these reactions by providing insights into the bond dissociation free energy (BDFE) of the O-H bond being formed in the product. Studies like this are valuable for understanding the reactivity of metal-oxygen intermediates in biological systems and catalysis.
Q2: How does the presence of this compound influence photocatalytic glycosylation reactions?
A2: this compound can be used to generate O-glycosyl derivatives that serve as stable and readily accessible glycosyl donors in photocatalytic glycosylation reactions []. These reactions, employing an iridium-based photocatalyst and blue LEDs, proceed at room temperature without needing additives besides molecular sieves. Interestingly, while the stereoselectivities are currently modest, they show dependence on the donor's anomeric configuration, suggesting a significant concerted character to the reaction mechanism.
Q3: How does the steric bulk of 2,6-di-tert-butyl-4-nitrophenol, a derivative of this compound, influence its coordination to metal centers?
A3: The bulky 2,6-di-tert-butyl substituents in 2,6-di-tert-butyl-4-nitrophenol significantly influence its coordination to metal complexes like [TptBuCuII]+ (TptBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate). Unlike 4-nitrophenol, which coordinates through the phenolate oxygen, the steric bulk forces coordination to occur via the nitro group in an unusual nitronato-quinone resonance form []. This atypical binding mode demonstrates how steric effects can dictate ligand coordination and potentially lead to unique reactivity patterns in metal complexes.
Q4: Can you elaborate on the use of this compound in studying the reactivity of oxo-peroxo-vanadium(V) complexes?
A4: Researchers have utilized this compound (TEMPO-H) as a hydrogen atom donor to study the reactivity of oxo-peroxo-vanadium(V) complexes []. Specifically, TEMPO-H was used to probe the reducing ability of the peroxo complex [V(V)O(O(2))((t)Bu(2)bpy)(2)]BF(4) (V(V)O(O(2))). It was found that V(V)O(O(2)) is slowly reduced to V(IV)O(OH) by TEMPO-H. These studies help to elucidate the reactivity differences between dioxo and peroxo vanadium complexes and their potential roles in oxidation reactions.
Q5: What is the significance of understanding the reactivity differences between oxygen and sulfur ligation in cobalt complexes using this compound?
A5: Comparing the reactivity of oxygen-ligated and sulfur-ligated cobalt complexes is crucial for understanding the function of metalloenzymes. Using this compound (TEMPO-H) as a probe, researchers investigated the hydrogen atom abstraction abilities of a cobalt(III)-superoxo complex with oxygen ligation and compared it to its sulfur-ligated analogue []. Interestingly, despite structural and electronic differences, both complexes showed similar reactivity towards TEMPO-H. This finding suggests that the difference in ligand electronegativity between oxygen and sulfur might not significantly impact the HAT reactivity in these specific cobalt complexes, offering valuable insight into the factors governing enzyme activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



